![molecular formula C19H16N2O2S B4650065 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone](/img/structure/B4650065.png)
3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone
Overview
Description
3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone, also known as ITTP, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been of particular interest to researchers. In
Mechanism of Action
The mechanism of action of 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone involves its ability to bind to certain enzymes and inhibit their activity. This is achieved through the formation of a complex between 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone and the enzyme, which disrupts the enzyme's ability to carry out its function. In the case of carbonic anhydrase, 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been found to bind to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate.
Biochemical and Physiological Effects
3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of enzymes, 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been found to have antioxidant properties. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various physiological processes. However, one limitation of using 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone is its potential toxicity. Studies have shown that high doses of 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone can be toxic to cells, and caution should be exercised when working with this compound.
Future Directions
There are several future directions for research involving 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone. One area of interest is its potential use in the treatment of cancer. Studies have shown that 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has the ability to inhibit the activity of certain enzymes that are overexpressed in cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been found to have neuroprotective properties, and further research is needed to explore its potential therapeutic applications in this area.
Conclusion
In conclusion, 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone is a synthetic compound that has been studied for its potential use in scientific research. Its ability to selectively inhibit the activity of certain enzymes has made it a useful tool for studying the role of these enzymes in various physiological processes. Its potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer make it an area of interest for future research. However, caution should be exercised when working with this compound due to its potential toxicity.
Scientific Research Applications
3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been studied for its potential use in a range of scientific research applications. One area of interest is its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase. This enzyme plays a role in a range of physiological processes, including acid-base balance and respiration. By inhibiting its activity, 3-[(4-isonicotinoylphenyl)amino]-1-(2-thienyl)-1-propanone has been found to have potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
3-[4-(pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-17(18-2-1-13-24-18)9-12-21-16-5-3-14(4-6-16)19(23)15-7-10-20-11-8-15/h1-8,10-11,13,21H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUKMMSJZIWMLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Pyridine-4-carbonyl)anilino]-1-thiophen-2-ylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(4-isopropoxyphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4649985.png)

![2-[(3-methylphenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4649993.png)
![ethyl 7-amino-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4649996.png)
![2-bromo-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4650002.png)
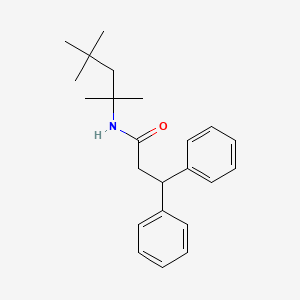
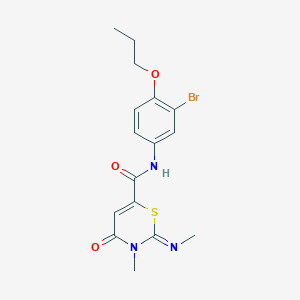
![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4650029.png)
![1-(1-adamantyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4650036.png)
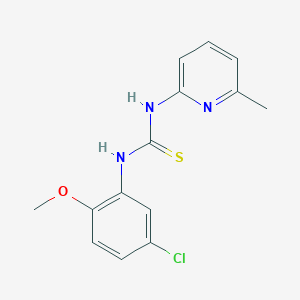
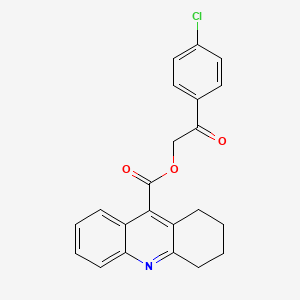
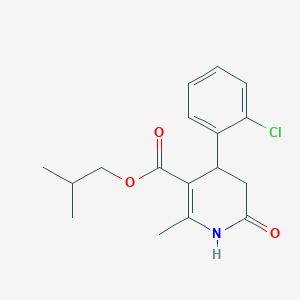
![methyl (4-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B4650081.png)
![2-chloro-5-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B4650084.png)